molecular formula C7H10O2 B3383912 3-Cyclopropylbut-2-enoic acid CAS No. 50921-71-6

3-Cyclopropylbut-2-enoic acid

Cat. No. B3383912
CAS RN: 50921-71-6
M. Wt: 126.15 g/mol
InChI Key: VADJFJIXYOTWIQ-SNAWJCMRSA-N
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Description

3-Cyclopropylbut-2-enoic acid is a chemical compound with the CAS Number: 50921-71-6 . It has a molecular weight of 126.16 . The IUPAC name for this compound is (2E)-3-cyclopropyl-2-butenoic acid .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropylbut-2-enoic acid consists of a cyclopropyl group attached to a but-2-enoic acid group . The InChI code for this compound is 1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ .


Physical And Chemical Properties Analysis

3-Cyclopropylbut-2-enoic acid is a powder at room temperature . It has a molecular formula of C7H10O2 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine: Utilizing a precursor similar to 3-Cyclopropylbut-2-enoic acid, researchers achieved a high-yielding cyclopropane ring formation, highlighting the compound's role in complex organic synthesis processes (Yarmolchuk et al., 2012).
  • Oxidative Rearrangements and Synthesis: 4-Arylbut-3-enoic acids, structurally related to 3-Cyclopropylbut-2-enoic acid, are cyclized using hypervalent iodine, demonstrating the potential for oxidative rearrangements in synthesizing biologically active derivatives (Singh et al., 2012).
  • Palladium-Catalyzed Cross-Coupling Reactions: The versatility of similar compounds is shown in their application in palladium-catalyzed cross-coupling, resulting in various 3-substituted but-3-enoic acids (Abarbri et al., 2000).

Biological and Medicinal Applications

  • Plant Growth Regulation: 2-Amino-3-cyclopropylbutanoic acid, similar in structure to the compound of interest, was identified as a novel plant growth regulator, indicating potential agricultural applications (Morimoto et al., 2002).
  • Toxicological Studies: Compounds structurally related to 3-Cyclopropylbut-2-enoic acid have been isolated from mushrooms and studied for their toxic effects on various organisms, suggesting their role in ecological and toxicological research (Drehmel & Chilton, 2002).

Advanced Chemical Processes

  • Hydrosulfonylation of Cyclopropylideneprop-2-en-1-ones: A study demonstrated tunable hydrosulfonylation of compounds structurally akin to 3-Cyclopropylbut-2-enoic acid, emphasizing the compound's role in advanced organic synthesis (Miao et al., 2016).
  • Asymmetric Hydrogenation: Research on the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids highlights potential methodologies for producing chiral compounds, which could be applicable to 3-Cyclopropylbut-2-enoic acid (Zhu et al., 2010)

properties

IUPAC Name

(E)-3-cyclopropylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADJFJIXYOTWIQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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